molecular formula C12H12BrNO2 B1627081 ethyl 2-(6-bromo-1H-indol-3-yl)acetate CAS No. 919295-79-7

ethyl 2-(6-bromo-1H-indol-3-yl)acetate

Cat. No. B1627081
CAS RN: 919295-79-7
M. Wt: 282.13 g/mol
InChI Key: DBEHTVLBNORKMZ-UHFFFAOYSA-N
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Description

“Ethyl 2-(6-bromo-1H-indol-3-yl)acetate” is a chemical compound with the CAS Number: 919295-79-7 . It has a molecular weight of 282.14 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of indole derivatives, such as “ethyl 2-(6-bromo-1H-indol-3-yl)acetate”, is a topic of interest among researchers . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and others .


Molecular Structure Analysis

The molecular structure of “ethyl 2-(6-bromo-1H-indol-3-yl)acetate” is based on the indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

“Ethyl 2-(6-bromo-1H-indol-3-yl)acetate” is a powder that is stored at room temperature . It has a molecular weight of 282.14 .

Scientific Research Applications

Synthesis of Anti-corrosion Agents

Ethyl 6-Bromoindole-3-acetate has been evaluated for its potential as an anti-corrosion agent. The compound’s ability to protect metals from corrosion, especially in acidic environments, makes it valuable for industrial applications .

Antimicrobial Applications

This compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Its efficacy against a range of bacterial and fungal pathogens has been demonstrated, which could lead to advancements in medical treatments .

Antioxidant Properties

The antioxidant potential of Ethyl 6-Bromoindole-3-acetate has been quantified, showing promise as a compound that can neutralize free radicals. This property is crucial for preventing oxidative stress-related diseases .

Multicomponent Reactions

Indole derivatives, including Ethyl 6-Bromoindole-3-acetate, are used in multicomponent reactions to synthesize various heterocyclic compounds. These reactions are fundamental in creating complex molecules for pharmaceuticals and other chemical industries .

Anti-influenza Virus Activity

Research has been conducted to design and synthesize derivatives of Ethyl 6-Bromoindole-3-acetate to evaluate their anti-influenza virus activity. This application is particularly relevant for the development of antiviral drugs .

Cancer Treatment Research

Indole derivatives are being studied for their biological activity against cancer cells. Ethyl 6-Bromoindole-3-acetate, with its indole core, is part of this research, contributing to the search for effective cancer therapies .

Anti-inflammatory and Analgesic Research

The biological potential of indole derivatives extends to anti-inflammatory and analgesic activities. Compounds like Ethyl 6-Bromoindole-3-acetate are being evaluated for their effectiveness in reducing inflammation and pain .

Development of Heterocyclic Structures

Ethyl 6-Bromoindole-3-acetate is used in the synthesis of new heterocycles, which are important structures in many drugs. The ability to create diverse polycyclic structures enhances the chemical toolkit available for drug discovery .

Safety And Hazards

The safety information for “ethyl 2-(6-bromo-1H-indol-3-yl)acetate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Future Directions

Indole derivatives, such as “ethyl 2-(6-bromo-1H-indol-3-yl)acetate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

ethyl 2-(6-bromo-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEHTVLBNORKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582745
Record name Ethyl (6-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(6-bromo-1H-indol-3-yl)acetate

CAS RN

919295-79-7
Record name Ethyl 6-bromo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919295-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (6-bromo-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(6-bromo-1H-indol-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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